Aqueous Solubility: β-D-Fructose Versus Sucrose and D-Glucose
β-D-Fructose exhibits substantially higher aqueous solubility compared to sucrose and D-glucose, a property that directly impacts formulation flexibility and crystallization behavior in concentrated systems. At 20°C, β-D-fructose demonstrates a solubility of 778 mg/mL in water, which exceeds that of sucrose (approximately 670 mg/mL at 20°C) and D-glucose (approximately 470 mg/mL at 20°C) [1][2]. This differential solubility profile, documented in the Aquasol database and corroborated by vendor technical specifications, enables the preparation of highly concentrated stock solutions exceeding 660 mM in aqueous systems without precipitation risk .
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | 778 mg/mL (4.32 M) at 20°C |
| Comparator Or Baseline | Sucrose: ~670 mg/mL (1.96 M) at 20°C; D-Glucose: ~470 mg/mL (2.61 M) at 20°C |
| Quantified Difference | β-D-Fructose solubility is 16% higher than sucrose and 66% higher than D-glucose on a mass basis; molar solubility advantage is >2-fold compared to sucrose |
| Conditions | Pure water, 20°C, atmospheric pressure |
Why This Matters
Superior solubility enables formulation of high-concentration syrups and stock solutions without crystallization, reducing processing complexity and improving product stability in applications ranging from pharmaceutical elixirs to bioprocessing feedstocks.
- [1] Yalkowsky, S. H., & Dannenfelser, R. M. (1992). Aquasol database of aqueous solubility. College of Pharmacy, University of Arizona. View Source
- [2] YMDB. (2025). D-Fructose (YMDB00657) - Water Solubility. Yeast Metabolome Database. View Source
